Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate typically involves the protection of amines using carbamates. Common protecting groups for amines include t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz), which can be installed and removed under relatively mild conditions . The CBz group, in particular, can be removed using catalytic hydrogenation (Pd-C, H₂) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of carbamate protecting groups and catalytic hydrogenation, similar to laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, can occur at the ortho and para positions of the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Scientific Research Applications
Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can modify its structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar protecting group properties.
t-Butyloxycarbonyl (Boc) carbamate: Another common carbamate protecting group used in peptide synthesis.
Uniqueness
Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in both laboratory and industrial settings makes it a valuable compound for scientific research.
Biological Activity
Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups, including an amine, a carbamate, and a ketone. Its chemical formula can be represented as . The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for compounds targeting specific metabolic pathways.
- Binding Affinity : The oxo group within the compound may participate in hydrogen bonding, influencing the binding affinity to various receptors or enzymes.
- Selectivity : Preliminary studies indicate that certain derivatives exhibit selective toxicity towards pathogens while sparing mammalian cells, which is essential for minimizing side effects in therapeutic applications .
Antimycobacterial Activity
Research has shown that derivatives of Benzyl 4-amino compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, compounds synthesized with similar structural motifs demonstrated minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid. These findings suggest that Benzyl 4-amino derivatives could be optimized for enhanced activity against drug-resistant strains .
Leishmanicidal Activity
Another area of investigation involves the compound's potential against Leishmania species. Inhibitors targeting N-myristoyltransferase (NMT) have shown promise; Benzyl 4-amino derivatives could be evaluated for their ability to inhibit this enzyme, which is essential for the survival of these parasites. The inhibition of NMT has been linked to significant reductions in parasite viability .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzyl and carbamate moieties significantly affect biological activity. For example:
Compound Modification | Effect on Activity |
---|---|
Addition of halogens | Increased potency against M. tuberculosis |
Variation in alkyl substituents | Altered lipophilicity impacting cell permeability |
Changes in the carbamate structure | Modulated enzyme inhibition efficiency |
These findings highlight the importance of structural modifications in enhancing the efficacy and selectivity of Benzyl 4-amino derivatives.
Toxicity and Safety Profile
Preliminary assessments using Vero and HepG2 cell lines have indicated that certain derivatives possess low toxicity profiles, maintaining cell viability even at concentrations near their MIC values. This selectivity is crucial for developing safe therapeutic agents .
Properties
IUPAC Name |
benzyl N-(4-amino-2-methyl-4-oxobutan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,8-11(14)16)15-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSZIJXTFJXBFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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